FG 488 DHPE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H82F2NO14P |

|---|---|

Molecular Weight |

1086.2 g/mol |

IUPAC Name |

[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C58H82F2NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(64)70-40-43(73-55(65)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-72-76(68,69)71-34-33-61-56(66)42-31-32-45-44(35-42)57(67)75-58(45)46-36-48(59)50(62)38-52(46)74-53-39-51(63)49(60)37-47(53)58/h31-32,35-39,43,62-63H,3-30,33-34,40-41H2,1-2H3,(H,61,66)(H,68,69)/t43-/m1/s1 |

InChI Key |

IXJDCQVYVRWFPD-VZUYHUTRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

FG 488 DHPE: A Technical Guide for Cell Biology Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

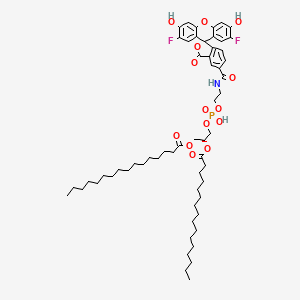

FG 488 DHPE, scientifically known as N-(Fluorescein-5-thiocarbonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt, is a fluorescently labeled phospholipid integral to the study of membrane dynamics in cell biology. This lipophilic probe consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid moiety conjugated to the bright and photostable Oregon Green 488 fluorophore. Its structure allows for seamless integration into the lipid bilayers of cellular membranes and artificial vesicles, making it an invaluable tool for investigating a variety of cellular processes. This guide provides an in-depth overview of the applications, experimental protocols, and technical specifications of this compound.

Core Applications in Cell Biology

The primary utility of this compound lies in its ability to act as a tracer for lipid molecules within a bilayer. This property is leveraged in two main areas of cell biology research:

-

Membrane Fusion Assays: this compound is widely used to monitor the fusion of biological membranes, a fundamental process in events such as viral entry, neurotransmitter release, and intracellular trafficking. These assays typically rely on Förster Resonance Energy Transfer (FRET), where this compound acts as a donor fluorophore in conjunction with a suitable acceptor.

-

Lipid Domain and Raft Visualization: The probe can be used to label and track the movement and distribution of lipids within the plasma membrane, providing insights into the organization and dynamics of lipid microdomains, often referred to as lipid rafts.

Photophysical and Chemical Properties

This compound possesses favorable photophysical properties that make it a superior alternative to traditional fluorescein-based probes.[1][2] Its fluorophore, Oregon Green 488, is a fluorinated analog of fluorescein, which imparts greater photostability and a lower pKa.[1][2] This lower pKa (~4.7) renders its fluorescence essentially pH-insensitive within the physiological pH range, a significant advantage for live-cell imaging.[1][2]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~496 nm | [3] |

| Emission Maximum (λem) | ~524 nm | [3] |

| Quantum Yield (Φ) | 0.91 ± 0.05 | [4] |

| pKa | ~4.7 | [1][2] |

| Molecular Weight | 1086.24 g/mol | [1] |

| Solubility | DMSO | [1] |

Experimental Protocols

I. Membrane Fusion Assay using FRET

This protocol describes a lipid-mixing assay to monitor membrane fusion between two populations of vesicles (e.g., liposomes or extracellular vesicles) using this compound as the FRET donor and a rhodamine-labeled lipid, such as N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (N-Rh-PE), as the acceptor.[5]

Principle: When donor (this compound) and acceptor (N-Rh-PE) probes are in close proximity within the same membrane, excitation of the donor leads to energy transfer to the acceptor, resulting in quenched donor fluorescence and enhanced acceptor fluorescence. Upon fusion with an unlabeled vesicle population, the probes are diluted in the newly formed membrane, increasing the distance between them. This leads to a decrease in FRET efficiency, observed as an increase in donor fluorescence.

Materials:

-

This compound

-

N-Rh-PE

-

Unlabeled lipids (e.g., POPC, DOPC)

-

Chloroform

-

Buffer (e.g., HEPES-buffered saline, PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer or fluorescence plate reader

Methodology:

-

Liposome (B1194612) Preparation:

-

Prepare two lipid mixtures in chloroform:

-

Labeled Liposomes: Mix unlabeled lipids, this compound, and N-Rh-PE at a molar ratio of approximately 98:1:1.

-

Unlabeled Liposomes: Use only unlabeled lipids.

-

-

Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

-

Further dry the films under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid films with the desired buffer to a final lipid concentration of 1-5 mM.

-

Subject the hydrated lipid suspensions to several freeze-thaw cycles.

-

Extrude the liposome suspensions through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a defined size.

-

-

Fusion Assay:

-

In a fluorometer cuvette or a well of a microplate, mix the labeled and unlabeled liposome populations at a desired ratio (e.g., 1:9 labeled to unlabeled).

-

Monitor the fluorescence intensity of the donor (this compound) over time at its emission maximum (~524 nm) with excitation at its excitation maximum (~496 nm).

-

Induce fusion using the desired stimulus (e.g., addition of Ca²⁺ for SNARE-mediated fusion, change in pH, or addition of a fusogenic peptide).

-

Continue to record the donor fluorescence intensity. An increase in fluorescence indicates lipid mixing and, therefore, membrane fusion.

-

To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.

-

-

Data Analysis:

-

The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100 Where:

-

F(t) is the fluorescence intensity at time t.

-

F_initial is the initial fluorescence intensity before the addition of the fusion stimulus.

-

F_max is the maximum fluorescence intensity after the addition of detergent.

-

-

Caption: Logical workflow for labeling and visualizing lipid rafts in live cells.

Conclusion

This compound is a versatile and robust fluorescent lipid probe with significant applications in the study of membrane biology. Its superior photophysical properties compared to fluorescein-based probes make it an excellent choice for demanding applications such as live-cell imaging and quantitative FRET-based assays. The protocols outlined in this guide provide a starting point for researchers to employ this compound in their investigations of membrane fusion and lipid raft dynamics, paving the way for new discoveries in cellular function and disease.

References

- 1. OG488 DHPE | AAT Bioquest [aatbio.com]

- 2. Invitrogen Oregon Green 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green 488 DHPE) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 3. Oregon Green™ 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green™ 488 DHPE) 1 mg [thermofisher.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]

FG 488 DHPE: A Technical Guide to its Spectroscopic Properties and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FG 488 DHPE (N-(Oregon Green™ 488)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a widely used fluorescent lipid probe. It details its core spectral properties, provides comprehensive experimental protocols for its use, and illustrates key concepts and workflows through diagrams.

Introduction to this compound

This compound is a phospholipid labeled on its headgroup with the bright, green-fluorescent Oregon Green™ 488 dye. This fluorophore is a fluorinated analog of fluorescein, offering significant advantages, including enhanced photostability and a lower pKa (approximately 4.7 versus 6.4 for fluorescein). This low pKa makes the fluorescence of Oregon Green™ 488 and its conjugates, like this compound, essentially insensitive to pH changes within the typical physiological range.

These properties make this compound an excellent tool for various biophysical and cell biology applications, including the study of membrane dynamics, lipid trafficking, and the preparation of fluorescently labeled liposomes for drug delivery research. It is particularly useful for techniques such as Fluorescence Recovery After Photobleaching (FRAP) to measure lateral diffusion in membranes.

Spectroscopic and Photophysical Properties

The fluorescence of this compound is characterized by its distinct excitation and emission spectra. Upon absorbing a photon of light, the Oregon Green™ 488 fluorophore transitions to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This phenomenon is visually explained by the Jablonski diagram below.

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. It is important to note that while the excitation and emission maxima are well-documented for the lipid conjugate, the extinction coefficient and quantum yield are often reported for the parent Oregon Green™ 488 dye. Due to the nature of the conjugation, these values are considered a very close approximation for the lipid-labeled version.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~496 nm[1][2] | Can vary slightly depending on the solvent environment. |

| Emission Maximum (λem) | ~524 nm[1][2] | Stokes shift is approximately 28 nm. |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Value for the related Fluorescein DHPE, considered a close estimate. |

| Quantum Yield (Φ) | 0.91 ± 0.05 | Measured for the Oregon Green™ 488 fluorophore. |

| Synonyms | Oregon Green™ 488 DHPE | This compound is a commonly used synonym.[3] |

Jablonski Diagram for Fluorescence

The process of light absorption and emission by the this compound fluorophore can be illustrated with a Jablonski diagram. This diagram shows the electronic and vibrational energy states of the molecule and the transitions between them.

Experimental Protocols

This compound is typically incorporated into liposomes or other lipid assemblies to study their properties or to track their localization. The following is a detailed methodology for the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by sonication.

Materials

-

Primary phospholipid (e.g., DSPC, DOPC)

-

Cholesterol (optional, for modulating membrane fluidity)

-

This compound

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

Equipment

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or probe sonicator

-

Extruder (optional, for creating unilamellar vesicles of a defined size)

-

Spectrofluorometer

Procedure: Liposome (B1194612) Preparation and Characterization

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary lipid, cholesterol (if used), and this compound in chloroform. A typical molar ratio for the fluorescent probe is 0.5-1 mol%.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent.

-

Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask and all solvent is removed.

-

-

Hydration:

-

Add the desired aqueous hydration buffer to the flask. The volume will determine the final lipid concentration.

-

Hydrate the lipid film by gentle rotation at a temperature above the lipid's phase transition temperature for approximately 1 hour. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Sonication):

-

Submerge the flask containing the MLV suspension in a bath sonicator.

-

Sonicate for 5-10 minutes at a temperature above the lipid's transition temperature. Sonication should continue until the initially turbid suspension becomes more transparent, indicating the formation of smaller unilamellar vesicles (SUVs).

-

-

Characterization:

-

Transfer an aliquot of the liposome suspension to a cuvette.

-

Using a spectrofluorometer, measure the fluorescence emission spectrum by exciting at ~496 nm. A clear emission peak should be observed around 524 nm.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in preparing and characterizing liposomes containing this compound.

Applications and Considerations

This compound is a versatile tool for researchers. Its integration into lipid bilayers allows for:

-

Visualization of liposomes in cell culture or in vivo.

-

Studying membrane fusion and fission events.

-

Quantifying lipid diffusion and membrane fluidity through FRAP.

-

Monitoring pH in acidic organelles , leveraging the pH sensitivity of the fluorophore below its pKa.

When using this compound, researchers should be mindful of potential artifacts, such as dye self-quenching at high concentrations in the membrane. It is crucial to use the lowest possible concentration of the probe that still provides an adequate signal-to-noise ratio. Additionally, appropriate controls should always be included to account for any potential effects of the fluorescent label on the biological system under investigation.

References

Alternatives to Fluorescein DHPE for Advanced Membrane Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent probes that serve as powerful alternatives to the traditionally used Fluorescein DHPE for investigating membrane structure and dynamics. This document delves into the core photophysical properties, experimental applications, and detailed protocols for a selection of advanced fluorescent membrane probes. The aim is to equip researchers with the necessary information to select the optimal probe for their specific research needs, enhancing the precision and depth of membrane studies in fundamental research and drug development.

Introduction: Beyond Fluorescein DHPE

Fluorescein DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) has been a workhorse in membrane studies, primarily for techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure lipid diffusion. However, its photophysical properties, including pH sensitivity and relatively rapid photobleaching, can limit its application in more demanding experimental setups. The probes discussed in this guide offer significant advantages, such as enhanced photostability, sensitivity to the local membrane environment, and suitability for a broader range of advanced fluorescence microscopy techniques.

This guide will focus on the following key alternatives:

-

BODIPY-DHPE: A highly photostable and bright alternative for tracking lipid dynamics.

-

Laurdan and di-4-ANEPPDHQ: Environment-sensitive probes ideal for studying membrane order and lipid rafts.

-

MemGlow™ (NR12A, NR12S, NR4A): A newer class of solvatochromic dyes with excellent membrane-staining properties and sensitivity to membrane polarity.

Comparative Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key properties of the discussed alternatives to Fluorescein DHPE. "Lo" refers to the liquid-ordered phase, characteristic of lipid rafts, while "Ld" refers to the liquid-disordered phase.

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Features |

| BODIPY-DHPE | ~505 | ~511 | High (~0.9) | ~5-7 | High photostability, bright fluorescence, relatively insensitive to environment. |

| Laurdan | ~350-410 | ~440 (Lo), ~490 (Ld) | Variable | ~3.19 (POPC), ~2.26 (POPC, C-Laurdan)[1] | Sensitive to membrane polarity/water content, used for GP imaging. |

| di-4-ANEPPDHQ | ~488 | ~560 (Lo), ~650 (Ld)[2] | Moderate | ~1.85 (Ld), ~3.55 (Lo)[3] | Sensitive to membrane order, suitable for confocal microscopy. |

| MemGlow™ NR12A | ~550-580 | ~640-670 | High | ~2.06 ns difference between POPC and POPC:Chol 50:50[4] | Solvatochromic, bright, photostable, excellent for live-cell imaging. |

| MemGlow™ NR12S | ~554 | ~627 (in DMSO) | 0.55 (in DMSO) | ~2.26 ns difference between POPC and POPC:Chol 50:50[4] | Solvatochromic, fluorogenic, stains the outer leaflet of membranes. |

| MemGlow™ NR4A | ~550 | ~640 | High | Not specified | Enables nanoscale mapping of lipid order at the cell surface. |

Experimental Applications and Protocols

This section provides detailed methodologies for key experiments using the discussed fluorescent probes.

Measuring Lipid Diffusion with BODIPY-DHPE using FRAP

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral diffusion of fluorescently labeled molecules in a membrane. BODIPY-DHPE is an excellent probe for this application due to its high photostability.

Experimental Protocol: FRAP for Lipid Diffusion

-

Cell Preparation:

-

Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Grow cells to the desired confluency.

-

-

Labeling with BODIPY-DHPE:

-

Prepare a stock solution of BODIPY-DHPE in a suitable organic solvent (e.g., chloroform (B151607) or DMSO).

-

Prepare a labeling solution by diluting the stock solution in a serum-free medium or an appropriate buffer to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Incubate the cells with the labeling solution for 15-30 minutes at 37°C.

-

Wash the cells twice with a complete medium to remove unbound probe.

-

Add fresh, pre-warmed complete medium for imaging.

-

-

FRAP Data Acquisition (Confocal Microscope):

-

Identify a region of interest (ROI) on the plasma membrane of a labeled cell.

-

Acquire a few pre-bleach images at low laser power to establish the initial fluorescence intensity.

-

Use a high-intensity laser beam to photobleach a defined spot or region within the ROI.

-

Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

-

Normalize the recovery data to the pre-bleach intensity.

-

Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

-

Probing Membrane Order with Laurdan and di-4-ANEPPDHQ

Laurdan and di-4-ANEPPDHQ are powerful tools for visualizing membrane lipid order due to their environment-sensitive fluorescence. The spectral shift of these probes between liquid-ordered (Lo) and liquid-disordered (Ld) phases is quantified by the Generalized Polarization (GP) value.

Experimental Protocol: GP Imaging of Membrane Order

-

Cell/Vesicle Preparation:

-

For live cells, plate them on glass-bottom dishes. For model membranes, prepare giant unilamellar vesicles (GUVs) using standard methods like electroformation.

-

-

Labeling:

-

Laurdan: Prepare a stock solution in DMSO or ethanol. Dilute to a final concentration of 5-10 µM in a serum-free medium or buffer and incubate with cells for 30-60 minutes at 37°C.

-

di-4-ANEPPDHQ: Prepare a stock solution in DMSO. Dilute to a final concentration of 1-5 µM and incubate with cells for 5-15 minutes at room temperature.[2]

-

-

Image Acquisition (Confocal or Two-Photon Microscope):

-

Laurdan: Excite at ~405 nm. Simultaneously acquire images in two emission channels: one for the Lo phase (~420-460 nm) and one for the Ld phase (~470-510 nm).

-

di-4-ANEPPDHQ: Excite at ~488 nm. Simultaneously acquire images in two emission channels: one for the Lo phase (~500-580 nm) and one for the Ld phase (~620-750 nm).[2]

-

-

GP Calculation and Image Generation:

-

For each pixel in the acquired images, calculate the GP value using the following formula: GP = (ILo - ILd) / (ILo + ILd) where ILo and ILd are the fluorescence intensities in the Lo and Ld channels, respectively.

-

Generate a pseudo-colored GP image where the color scale represents the GP value, providing a visual map of membrane order.

-

Monitoring Membrane Fusion with a FRET-based Assay

Fluorescence Resonance Energy Transfer (FRET) can be employed to monitor the mixing of lipids during membrane fusion. A common FRET pair for this application is NBD-PE (donor) and Rhodamine-PE (acceptor).

Experimental Protocol: Liposome (B1194612) Fusion Assay

-

Liposome Preparation:

-

Prepare two populations of liposomes:

-

Labeled Liposomes: Incorporate a FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE) into the lipid mixture.

-

Unlabeled Liposomes: Prepare with the same lipid composition but without the fluorescent probes.

-

-

-

Fusion Assay:

-

Mix the labeled and unlabeled liposome populations in a fluorometer cuvette.

-

Induce fusion using a fusogen (e.g., PEG, Ca2+, or specific proteins).

-

Monitor the fluorescence of the donor (NBD, excitation ~460 nm, emission ~535 nm) and acceptor (Rhodamine, emission ~590 nm) over time.

-

-

Data Analysis:

-

As fusion occurs, the probes from the labeled liposomes will be diluted into the membranes of the unlabeled liposomes, increasing the average distance between the donor and acceptor.

-

This leads to a decrease in FRET efficiency, which is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

-

The rate of change in fluorescence can be used to quantify the kinetics of membrane fusion.[5][6][7][8][9]

-

Live-Cell Membrane Imaging with MemGlow™ Probes

The MemGlow™ series of probes are excellent for long-term, live-cell imaging of the plasma membrane with minimal toxicity.

Experimental Protocol: Staining Live Cells with MemGlow™ NR12A

-

Cell Preparation:

-

Plate cells on a glass-bottom dish and grow to the desired confluency.

-

-

Staining:

-

Prepare a stock solution of MemGlow™ NR12A in DMSO.

-

Dilute the stock solution in a complete culture medium to a final concentration of 50-200 nM.

-

Replace the existing medium with the staining solution.

-

Incubate for 10-30 minutes at 37°C. No washing step is required.

-

-

Imaging:

-

Image the cells directly in the staining solution using a confocal microscope.

-

Excite at ~561 nm and collect emission at ~600-700 nm.

-

Visualizing Cellular Processes

The advanced fluorescent probes discussed in this guide can be used to visualize complex cellular processes. An important example is the role of lipid rafts in signal transduction.

Lipid Raft-Mediated Endocytosis Signaling Pathway

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[10][11][12][13][14] The following diagram illustrates a simplified signaling pathway for lipid raft-mediated endocytosis.

Conclusion

The alternatives to Fluorescein DHPE presented in this guide offer a significant leap forward in the study of cellular membranes. By leveraging the unique properties of probes like BODIPY-DHPE, Laurdan, di-4-ANEPPDHQ, and the MemGlow™ series, researchers can gain deeper insights into membrane dynamics, organization, and function. The detailed protocols and conceptual frameworks provided herein are intended to facilitate the adoption of these advanced techniques, ultimately driving innovation in cell biology and drug discovery.

References

- 1. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescence lifetime imaging provides enhanced contrast when imaging the phase-sensitive dye di-4-ANEPPDHQ in model membranes and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lipid raft - Wikipedia [en.wikipedia.org]

- 13. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

FG 488 DHPE: A Technical Guide to Advanced Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FG 488 DHPE (N-(Fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a green-fluorescent phospholipid analog, and its significant advantages for live-cell imaging. Its superior photophysical properties and membrane--staining capabilities make it an invaluable tool for studying cellular architecture and dynamic processes.

Core Advantages of this compound

This compound, an alias for Oregon Green 488 DHPE, is a lipophilic fluorescent probe that integrates into the plasma membrane of living cells. Its key advantages over traditional fluorescein-based probes, such as Fluorescein (B123965) DHPE, lie in its enhanced photostability and pH-insensitivity within the physiological range.[1][2]

Key Benefits:

-

Exceptional Photostability: this compound is significantly more photostable than its fluorescein counterpart, allowing for longer and more intensive imaging sessions with reduced photobleaching.[1] This is crucial for time-lapse microscopy and tracking dynamic cellular events.

-

pH Insensitivity: The fluorescence of this compound is not affected by changes in pH within the typical physiological range (pH 7.2-7.4).[1][2] This provides a more stable and reliable signal in live-cell experiments where local pH fluctuations can occur.

-

High Quantum Yield: The fluorophore of this compound, Oregon Green 488, boasts a high fluorescence quantum yield of approximately 0.91, comparable to the bright Alexa Fluor 488 dye.[3] This translates to a bright fluorescent signal, enabling high-contrast imaging.

-

Excellent Spectral Properties: With excitation and emission maxima around 496 nm and 524 nm respectively, this compound is perfectly suited for standard FITC/GFP filter sets and the 488 nm laser line, common in most fluorescence microscopes.[2]

Quantitative Data Presentation

The following tables summarize the key photophysical and performance characteristics of this compound, providing a clear comparison with its predecessor, Fluorescein DHPE.

| Property | This compound (Oregon Green 488 DHPE) | Fluorescein DHPE | Reference |

| Excitation Maximum | ~496 nm | ~496 nm | [2] |

| Emission Maximum | ~524 nm | ~519 nm | [2] |

| Quantum Yield | ~0.91 | Not specified | [3] |

| pKa | ~4.7 | ~6.4 | [1][2][4] |

| Photostability | More photostable | Less photostable | [1] |

| pH Sensitivity | Insensitive in physiological pH range | Sensitive to pH changes | [1][2] |

Experimental Protocols

The following are detailed methodologies for utilizing this compound in live-cell imaging experiments, based on established protocols for similar fluorescent lipid probes.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Labeling Protocol for Adherent Cells

This protocol is adapted from general live-cell staining procedures and studies utilizing fluorescently labeled lipids.[5]

-

Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight to allow for attachment.

-

Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a lipid-BSA complex by diluting the this compound stock solution to 100 µM in a solution containing 100 µM defatted bovine serum albumin (BSA) in phenol (B47542) red-free, 10 mM HEPES-buffered cell culture medium.[5]

-

Cell Washing: Wash the cultured cells three times with ice-cold HEPES-buffered culture medium.[5]

-

Staining: Add the 50 µM lipid-BSA complex solution to the cells.[5]

-

Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[5]

-

Washing: Remove the staining solution and wash the cells three times with fresh, pre-warmed HEPES-buffered culture medium containing 10% fetal calf serum to remove any unbound probe.[5]

-

Imaging: The cells are now ready for imaging. Use a fluorescence microscope equipped with a standard FITC/GFP filter set.

Imaging Parameters

-

Excitation: Use the 488 nm laser line for excitation.

-

Emission: Collect the emission signal between 500 nm and 550 nm.

-

Microscope Setup: For optimal results, use a confocal or total internal reflection fluorescence (TIRF) microscope.

Visualization of Cellular Processes

This compound is an excellent tool for visualizing the plasma membrane and studying its dynamics, including the organization of lipid rafts.

Experimental Workflow for Live-Cell Membrane Labeling

The following diagram illustrates the general workflow for labeling live cells with this compound.

Conceptual Diagram: this compound in the Study of Lipid Rafts

This diagram illustrates the incorporation of this compound into the cell membrane and its potential use in studying the dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and certain lipids.

References

- 1. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Invitrogen Oregon Green 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green 488 DHPE) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. OG488 DHPE | AAT Bioquest [aatbio.com]

- 5. Self-Calibrated Line-Scan STED-FCS to Quantify Lipid Dynamics in Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

FG 488 DHPE: An In-depth Technical Guide to Studying Lipid Raft Organization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains serve as critical platforms for a variety of cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation. The study of their organization and function is paramount for understanding cellular physiology and the pathogenesis of numerous diseases. N-(Fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt (FG 488 DHPE), also known as Oregon Green™ 488 DHPE, is a fluorescently labeled phospholipid analog that has emerged as a powerful tool for investigating the intricate world of lipid rafts. Its favorable photophysical properties and ability to integrate into lipid bilayers make it an invaluable probe for visualizing and quantifying the organization and dynamics of these specialized membrane domains.

This technical guide provides a comprehensive overview of the application of this compound in the study of lipid raft organization. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this probe in their experimental workflows.

Properties of this compound

This compound is a glycerophosphoethanolamine (B1239297) where one of the fatty acid chains is fluorescently labeled with Oregon Green™ 488, a bright and photostable green-fluorescent dye. This fluorinated analog of fluorescein (B123965) offers several advantages for live-cell imaging.[1][2]

Key Advantages:

-

High Photostability: Oregon Green™ 488 DHPE exhibits greater resistance to photobleaching compared to traditional fluorescein-based probes, enabling longer imaging times and more robust data acquisition.[1]

-

pH Insensitivity in Physiological Range: With a pKa of approximately 4.7, its fluorescence is largely independent of pH fluctuations within the physiological range of the cell.[1][3]

-

Bright Green Fluorescence: The probe emits a strong green fluorescence, providing excellent signal-to-noise ratios for high-quality imaging.[]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its performance in lipid raft studies.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~496 nm | [1] |

| Emission Maximum (λem) | ~524 nm | [1] |

| pKa | ~4.7 | [1] |

| Molecular Weight | ~1086 g/mol | [2] |

Table 2: Diffusion Coefficients of Lipid Probes in Different Membrane Phases

| Membrane Phase | Diffusion Coefficient (D) | Reference(s) |

| Liquid-disordered (Ld) | 3-5 times faster than Lo phase | [5] |

| Liquid-ordered (Lo) | 2-3 times slower than Ld phase | [5] |

Table 3: Example FRET Efficiency for Lipid Raft Integrity Assay

| Condition | FRET Efficiency (%) | Interpretation | Reference(s) |

| Untreated Cells (Intact Rafts) | ~61.5% | High FRET indicates proximity of probes within rafts. | [1] |

| MβCD Treated (Disrupted Rafts) | ~26.1% | Low FRET suggests increased distance between probes. | [1] |

| Cholesterol Repletion | ~57.7% | Rescue of FRET indicates restoration of raft integrity. | [1] |

Experimental Protocols

I. Live-Cell Labeling with this compound for Lipid Raft Imaging

This protocol is adapted from general live-cell staining procedures and should be optimized for your specific cell type and experimental conditions.[6][7]

Materials:

-

This compound (stock solution in DMSO or ethanol)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Confocal microscope with appropriate filter sets (e.g., excitation 488 nm, emission 500-550 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging substrate.

-

Preparation of Staining Solution:

-

Prepare a working stock solution of this compound in a serum-free medium. A final concentration in the range of 1-5 µM is a good starting point. The optimal concentration should be determined empirically.

-

Vortex the staining solution thoroughly before use.

-

-

Cell Staining:

-

Wash the cells twice with pre-warmed PBS.

-

Remove the PBS and add the pre-warmed this compound staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing:

-

After incubation, gently wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove any unincorporated dye.

-

-

Imaging:

-

Replace the wash buffer with fresh, pre-warmed live-cell imaging medium.

-

Immediately proceed to image the cells using a confocal microscope. Acquire images using settings optimized for Oregon Green 488 fluorescence.

-

II. Co-localization with a Lipid Raft Marker (e.g., Cholera Toxin Subunit B)

To confirm the localization of this compound to lipid rafts, co-staining with a known raft marker, such as the fluorescently-labeled Cholera Toxin Subunit B (CTxB), which binds to the ganglioside GM1, is recommended.[8]

Procedure:

-

Follow the protocol for live-cell labeling with this compound as described above.

-

After the this compound staining and washing steps, incubate the cells with a fluorescently-labeled CTxB conjugate (e.g., Alexa Fluor 594-CTxB) at a concentration of 1-5 µg/mL in cold serum-free medium for 10-15 minutes on ice.

-

Wash the cells three times with cold PBS.

-

Image the cells using a confocal microscope, acquiring images in both the green (this compound) and red (CTxB) channels.

-

Analyze the images for co-localization between the two fluorescent signals.

III. Control Experiment: Lipid Raft Disruption

To validate that the observed this compound distribution is dependent on intact lipid rafts, a control experiment involving the disruption of these domains is essential. Methyl-β-cyclodextrin (MβCD) is a commonly used agent that depletes cholesterol from the membrane, thereby disrupting lipid rafts.

Procedure:

-

Label cells with this compound as described in Protocol I.

-

After labeling and washing, treat the cells with 5-10 mM MβCD in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS and image them immediately.

-

Compare the fluorescence distribution of this compound in MβCD-treated cells to that in untreated control cells. A more diffuse, less punctate staining pattern is expected upon raft disruption.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving lipid rafts and a proposed experimental workflow for their study using this compound.

Signaling Pathway: NCAM-Mediated Neurite Outgrowth

The Neural Cell Adhesion Molecule (NCAM) is known to associate with lipid rafts to initiate signaling cascades that promote neurite outgrowth. This process involves the activation of the non-receptor tyrosine kinase Fyn and the FGF receptor.[9] this compound can be used to visualize the integrity and distribution of lipid rafts during this process.

Signaling Pathway: Arf6-Dependent Recycling of Lipid Rafts

The small GTPase Arf6 regulates the recycling of lipid rafts from endosomal compartments back to the plasma membrane. This pathway is crucial for processes like cell adhesion and migration.[10] this compound can be used to track the movement of lipid rafts through this recycling pathway.

Experimental Workflow: FRET Microscopy for Lipid Raft Integrity

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study the proximity of molecules at the nanometer scale, making it ideal for investigating the integrity of lipid rafts.[1] By using a FRET pair of fluorescent lipid probes, such as a donor like this compound and a suitable acceptor, changes in FRET efficiency can quantify the disruption or formation of lipid rafts.

Conclusion

This compound stands out as a superior fluorescent probe for the investigation of lipid raft organization and dynamics in living cells. Its enhanced photostability and pH insensitivity provide a reliable platform for a variety of advanced fluorescence microscopy techniques. By following the detailed protocols and conceptual frameworks presented in this guide, researchers can effectively employ this compound to gain deeper insights into the critical role of lipid rafts in cellular signaling, membrane trafficking, and disease, thereby advancing opportunities for novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. OG488 DHPE | AAT Bioquest [aatbio.com]

- 3. Nanoscale membrane curvature sorts lipid phases and alters lipid diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Lateral Diffusion in Ordered and Disordered Phases in Raft Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Imaging [promega.com]

- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 8. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cosignaling of NCAM via lipid rafts and the FGF receptor is required for neuritogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arf6 and microtubules in adhesion-dependent trafficking of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

FG 488 DHPE: A Technical Guide to a pH-Sensitive Membrane Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE, also known as Oregon Green 488® DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), is a fluorescently labeled phospholipid analog that has emerged as a powerful tool for investigating pH dynamics at the lipid-water interface of cellular and artificial membranes. This lipophilic probe integrates seamlessly into lipid bilayers, allowing for real-time, quantitative measurements of proton concentration changes in various biological and model systems. Its pH-dependent fluorescence makes it particularly valuable for studying processes involving proton translocation, such as the activity of membrane-bound proton pumps, endocytosis, and vesicle acidification.[1][2][3]

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of this compound as a pH-sensitive membrane probe.

Core Principles of pH Sensing

The functionality of this compound as a pH sensor is rooted in the pH-dependent fluorescence of its Oregon Green 488 headgroup.[1][4] Oregon Green 488 is a fluorinated derivative of fluorescein (B123965), which exhibits greater photostability and a lower pKa than its parent compound.[4][5] The fluorescence intensity of the Oregon Green 488 moiety is quenched in acidic environments due to the protonation of the fluorophore. As the pH increases, the fluorophore is deprotonated, leading to a significant increase in fluorescence emission. This relationship between pH and fluorescence intensity allows for the quantitative determination of pH within the probe's sensing range.

The apparent pKa of the probe—the pH at which it is 50% protonated and 50% deprotonated—is a critical parameter. While the free Oregon Green 488 dye has a pKa of approximately 4.7, its conjugation to DHPE and insertion into a lipid bilayer shifts this value into the physiological range.[5][6][7] This shift is influenced by the local membrane environment, including lipid composition and charge.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of a fluorescein derivative of phosphatidylethanolamine as a pH probe at water/lipid interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OG488 DHPE | AAT Bioquest [aatbio.com]

- 5. Invitrogen Oregon Green 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green 488 DHPE) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 6. caymanchem.com [caymanchem.com]

- 7. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Note & Protocol: Labeling of Liposomes with FG 488 DHPE

Abstract

This document provides a detailed protocol for the fluorescent labeling of liposomes using Fluorescein-488-DHPE (FG 488 DHPE) or its more photostable and pH-insensitive analog, Oregon Green® 488 DHPE. This protocol is intended for researchers, scientists, and drug development professionals who require fluorescently labeled liposomes for a variety of applications, including cellular uptake studies, biodistribution analysis, and high-throughput screening. The protocol covers liposome (B1194612) preparation by the lipid film hydration and extrusion method, incorporation of the fluorescent dye, and subsequent purification and characterization of the labeled vesicles.

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents and in various biomedical research applications. The ability to fluorescently label liposomes is crucial for their visualization and tracking in vitro and in vivo. This compound is a lipophilic fluorescent dye that readily incorporates into the lipid bilayer of liposomes, providing a stable and bright fluorescent signal. An excellent alternative is Oregon Green® 488 DHPE, a fluorinated analog of fluorescein (B123965) that offers greater photostability and a lower pKa, making its fluorescence less sensitive to pH changes within the physiological range.[1][2][3] This protocol details a reliable method for the preparation, labeling, and characterization of fluorescent liposomes.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. (Example) |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Avanti Polar Lipids | 850375 |

| Cholesterol (CHOL) | Sigma-Aldrich | C8667 |

| Oregon Green® 488 DHPE | Thermo Fisher Scientific | O12650 |

| Chloroform (B151607) | Sigma-Aldrich | C2432 |

| Methanol | Fisher Scientific | A412-4 |

| HEPES Buffer | Sigma-Aldrich | H3375 |

| Sucrose | Sigma-Aldrich | S0389 |

| Sepharose® CL-4B | GE Healthcare | 17015001 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

Equipment

| Equipment |

| Rotary evaporator |

| Bath sonicator |

| Mini-Extruder |

| Polycarbonate membranes (100 nm pore size) |

| Dynamic Light Scattering (DLS) instrument |

| Fluorescence spectrophotometer |

| Glass vials and syringes |

| Chromatography column |

Experimental Protocol

This protocol describes the preparation of 100 nm liposomes with a lipid composition of DOPC:CHOL and labeled with Oregon Green® 488 DHPE.

Preparation of the Lipid Film

-

Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids in chloroform. A common molar ratio is 54:45:1 for DOPC:CHOL:Oregon Green® 488 DHPE.[2] For a total lipid amount of 10 µmol, this would be:

-

5.4 µmol DOPC

-

4.5 µmol Cholesterol

-

0.1 µmol Oregon Green® 488 DHPE

-

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the vial.

-

Drying: Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

Hydration of the Lipid Film

-

Hydration Buffer: Prepare a hydration buffer, for example, 10% sucrose, 20mM HEPES, pH 7.3.[2]

-

Hydration: Add the hydration buffer to the dried lipid film. The volume will depend on the desired final lipid concentration (e.g., 1 mL for a final concentration of 10 mM total lipid).

-

Vortexing: Vortex the vial until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).

Liposome Extrusion

-

Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposome suspension, subject it to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[4]

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Heat the extruder to a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient).

-

Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4]

-

Purification of Labeled Liposomes

To remove any unincorporated this compound, a purification step is necessary. Gel filtration chromatography is a common and effective method.[5]

-

Column Preparation: Pack a chromatography column with Sepharose® CL-4B and equilibrate with the desired buffer (e.g., PBS).

-

Sample Loading: Carefully load the extruded liposome suspension onto the top of the gel bed.

-

Elution: Elute the sample with the equilibration buffer. The larger, labeled liposomes will elute first, while the smaller, free dye molecules will be retained in the column.

-

Fraction Collection: Collect the fractions and identify those containing the fluorescently labeled liposomes using a fluorescence spectrophotometer.

Characterization of Labeled Liposomes

| Parameter | Method | Typical Values |

| Size Distribution | Dynamic Light Scattering (DLS) | 90-120 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Dynamic Light Scattering (DLS) | Varies with lipid composition |

| Labeling Efficiency | Fluorescence Spectroscopy | > 95% after purification |

Experimental Workflow

Caption: Workflow for labeling liposomes with this compound.

Data Summary

Lipid Composition and Formulation Parameters

| Component | Molar Ratio (%) | Example Concentration (for 10 mM total lipid) |

| DOPC | 54 | 5.4 mM |

| Cholesterol | 45 | 4.5 mM |

| Oregon Green® 488 DHPE | 1 | 0.1 mM |

| Hydration Buffer | 10% sucrose, 20mM HEPES, pH 7.3 | |

| Extrusion Membrane | 100 nm polycarbonate |

Spectroscopic Properties of Oregon Green® 488 DHPE

| Property | Value |

| Excitation Maximum | ~496 nm |

| Emission Maximum | ~524 nm |

| pKa | ~4.7 |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Inefficient incorporation of dye | Ensure complete drying of the lipid film. Optimize the molar ratio of the dye. |

| Broad Size Distribution (High PDI) | Incomplete extrusion | Increase the number of extrusion cycles. Ensure the extruder is heated properly. |

| Liposome Aggregation | Improper buffer conditions or high lipid concentration | Adjust the pH or ionic strength of the buffer. Prepare more dilute liposome suspensions. |

| Free Dye in Final Sample | Incomplete purification | Increase the column length for gel filtration. Optimize the elution protocol. |

Conclusion

This protocol provides a robust and reproducible method for labeling liposomes with this compound or its analog, Oregon Green® 488 DHPE. The resulting fluorescently labeled liposomes are suitable for a wide range of biological applications. Proper characterization of the labeled liposomes is essential to ensure the quality and consistency of experimental results. The choice of fluorescent dye can impact the physicochemical properties of the liposomes, and therefore, it is crucial to characterize each new formulation.[6]

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. tribioscience.com [tribioscience.com]

- 3. OG488 DHPE | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Large-scale preparation of asymmetrically labeled fluorescent lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FG 488 DHPE in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, fluorescein-lissamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating membrane structure and dynamics in a variety of biological contexts. Labeled with the bright and photostable Oregon Green 488 fluorophore, this probe readily integrates into lipid bilayers, allowing for the direct visualization of cellular membranes. Its enhanced photostability and pH insensitivity within the physiological range make it a superior alternative to traditional fluorescein-based lipid probes.[1][2][3][4][5][6]

These application notes provide detailed protocols for the use of this compound in fluorescence microscopy, with a focus on membrane labeling, lipid raft analysis, and cell fusion assays.

Quantitative Data

A summary of the key photophysical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Synonyms | Oregon Green™ 488 DHPE | [5][6][7][8][9] |

| Excitation Maximum (λex) | ~496 nm | [6][7][8][9] |

| Emission Maximum (λem) | ~524 nm | [6][7][8][9] |

| Quantum Yield | ~0.91 | [1] |

| pKa | ~4.7 | [5][6] |

| Molecular Weight | ~1086.24 g/mol | [5] |

| Extinction Coefficient | ~76,000 cm⁻¹M⁻¹ | |

| Recommended Solvent | DMSO | [5] |

Experimental Protocols

Live Cell Membrane Labeling

This protocol describes the general procedure for labeling the plasma membrane of live cells with this compound.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

-

Cultured cells on glass-bottom dishes or coverslips

Protocol:

-

Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Prepare a Working Solution: On the day of the experiment, dilute the stock solution in serum-free culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is 5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.

-

Labeling: Remove the culture medium and wash the cells once with pre-warmed serum-free medium. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.[10]

-

Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove any unincorporated probe.

-

Imaging: The cells are now ready for imaging. Use a fluorescence microscope equipped with a filter set appropriate for the Oregon Green 488 fluorophore (e.g., a standard FITC filter set).

Experimental Workflow for Live Cell Membrane Labeling

Caption: Workflow for labeling live cell membranes with this compound.

Lipid Raft Visualization

This compound can be used to study the heterogeneity of the plasma membrane, including the visualization of lipid rafts. Lipid rafts are small, dynamic, sterol- and sphingolipid-enriched domains that are involved in cell signaling and trafficking. This protocol provides a method for observing the distribution of this compound in the plasma membrane to infer the presence of these microdomains.

Materials:

-

Cells labeled with this compound (as described in Protocol 1)

-

(Optional) Positive control for lipid rafts: Cholera toxin subunit B (CT-B) conjugated to a fluorescent probe with a different emission spectrum (e.g., Alexa Fluor 594). CT-B binds to the ganglioside GM1, a known lipid raft marker.

-

Confocal or other high-resolution fluorescence microscope

Protocol:

-

Cell Labeling: Label live cells with this compound as described in the "Live Cell Membrane Labeling" protocol. If using a positive control, co-incubate the cells with the fluorescently labeled CT-B.

-

Imaging: Acquire high-resolution images of the cell membrane using a confocal microscope. Use imaging conditions that minimize phototoxicity and photobleaching.

-

Analysis: Analyze the distribution of this compound fluorescence in the plasma membrane. In many cell types, lipid raft domains will appear as brighter, more concentrated patches of fluorescence, indicating a preferential partitioning of the probe into these ordered membrane regions. Co-localization with the lipid raft marker (e.g., fluorescent CT-B) can provide further evidence for the association of this compound with these domains.

Logical Relationship for Lipid Raft Analysis

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Oregon Green™ 488 - Biochemicals - CAT N°: 35372 [bertin-bioreagent.com]

- 3. caymanchem.com [caymanchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. OG488 DHPE | AAT Bioquest [aatbio.com]

- 6. Invitrogen Oregon Green 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green 488 DHPE) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 7. Oregon Green™ 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green™ 488 DHPE) 1 mg [thermofisher.com]

- 8. Oregon Green™ 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green™ 488 DHPE) 1 mg [thermofisher.com]

- 9. Oregon Green™ 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Oregon Green™ 488 DHPE) 1 mg [thermofisher.com]

- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

Application Notes and Protocols for FG 488 DHPE in Cell Membrane Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of FG 488 DHPE (Fluorescein Green 488 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also known as Oregon Green™ 488 DHPE, for staining the plasma membrane of live and fixed cells. This fluorescently labeled phospholipid analog is a powerful tool for visualizing cell morphology, studying membrane dynamics, and assessing cellular responses to various stimuli, making it a valuable reagent in basic research and drug development.

Introduction to this compound

This compound is a lipophilic fluorescent probe that readily incorporates into the lipid bilayer of cell membranes. Its bright green fluorescence, with excitation and emission maxima at approximately 496 nm and 524 nm respectively, is well-suited for standard fluorescein (B123965) (FITC) filter sets on fluorescence microscopes and flow cytometers. The fluorophore is attached to the headgroup of the DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid, allowing the lipid moiety to anchor the dye within the plasma membrane. This property makes it an excellent tool for outlining cell boundaries, studying membrane integrity, lipid raft dynamics, and membrane fusion/fission events.

Key Applications

-

Live Cell Imaging: Visualize cell morphology and track changes in the plasma membrane in real-time.

-

Fixed Cell Staining: Outline cell boundaries for co-localization studies with intracellular targets.

-

Lipid Raft Analysis: Investigate the formation, dynamics, and protein composition of lipid rafts.

-

Membrane Dynamics Studies: Utilize techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure lipid mobility.

-

Drug Discovery and High-Content Screening (HCS): Assess the effects of compounds on membrane integrity, morphology, and signaling pathways.[1]

-

FRET (Förster Resonance Energy Transfer) Microscopy: Serve as a FRET partner to study protein-lipid and protein-protein interactions at the membrane.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. The following table provides a summary of recommended starting concentrations and incubation times based on available data and general cell staining protocols. It is crucial to optimize these parameters for each specific cell line and application.

| Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature | Notes |

| General Mammalian Cells (e.g., HeLa, CHO) | 1 - 10 µM | 10 - 30 minutes | Room Temperature or 37°C | Start with a lower concentration and shorter incubation time to minimize potential cytotoxicity. |

| Suspension Cells (e.g., Jurkat) | 1 - 5 µM | 15 - 30 minutes | 37°C | Gentle mixing during incubation can improve staining uniformity. |

| Mouse Embryonic Stem (ES) Cells | 1:200 dilution of a stock solution (specific concentration not provided) | 15 minutes | 37°C | Based on a protocol for a similar "PlasMem Bright Green" dye.[2] |

| KB human endocervical adenocarcinoma cells | 200 nM | Not specified | Not specified | Based on a protocol for "BioTracker™ Membright 488".[3] |

Note: Always perform a titration experiment to determine the optimal concentration that provides bright staining with minimal background and cytotoxicity for your specific cell type.

Experimental Protocols

Live Cell Membrane Staining Protocol

This protocol provides a general procedure for staining the plasma membrane of live adherent or suspension cells.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium)

-

Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) live cell imaging buffer to the desired final concentration (start with a range of 1-10 µM).

-

Cell Preparation:

-

Adherent Cells: Remove the culture medium and wash the cells once with pre-warmed imaging buffer.

-

Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in pre-warmed imaging buffer.

-

-

Staining: Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing:

-

Adherent Cells: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer.

-

Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed imaging buffer. Repeat the wash step twice.

-

-

Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC filter set.

Fixed Cell Membrane Staining Protocol

This protocol is for staining the plasma membrane of cells that have been previously fixed.

Materials:

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Cells cultured on coverslips or slides

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare the this compound staining solution in PBS at the desired concentration (e.g., 5-10 µM). Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the cells using a fluorescence microscope.

Visualization of Experimental Workflows and Signaling Pathways

General Live Cell Staining Workflow

Caption: Workflow for live cell membrane staining with this compound.

Investigating Drug-Induced Changes in Membrane Integrity

This compound can be used in high-content screening assays to assess the effects of drug candidates on cell membrane integrity. A decrease in fluorescence intensity or changes in membrane morphology can indicate cytotoxic effects.

Caption: High-content screening workflow for membrane integrity.

Considerations and Troubleshooting

-

Cytotoxicity: Although generally well-tolerated for short-term staining, high concentrations or prolonged incubation with this compound may be toxic to some cell types. It is essential to perform a viability assay (e.g., using a live/dead stain) to determine the optimal non-toxic concentration.

-

Phototoxicity: Like all fluorophores, this compound is susceptible to photobleaching and can generate reactive oxygen species upon prolonged exposure to excitation light, which can be harmful to live cells. Use the lowest possible laser power and exposure time during imaging.

-

Uneven Staining: Ensure that the staining solution is well-mixed and that cells are evenly covered. For adherent cells, gentle rocking of the plate during incubation can help.

-

High Background: Inadequate washing can result in high background fluorescence. Ensure thorough but gentle washing steps. Using a phenol red-free imaging medium can also reduce background.

Conclusion

This compound is a versatile and robust fluorescent probe for labeling the plasma membrane in a wide range of cell types. By following the recommended protocols and optimizing conditions for specific experimental needs, researchers can effectively utilize this tool for detailed studies of membrane biology, drug-membrane interactions, and high-throughput screening applications.

References

Tracking Endocytosis with FG 488 DHPE: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using FG 488 DHPE (Oregon Green™ 488 DHPE), a fluorescently labeled phospholipid, for the visualization and quantification of endocytosis in live cells. This document includes detailed protocols for cell labeling, live-cell imaging, and data analysis, as well as an overview of the underlying cellular pathways.

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular material, regulation of cell surface receptor expression, and nutrient acquisition. This compound is a valuable tool for studying this process. As a fluorescent phospholipid analog, it integrates into the outer leaflet of the plasma membrane. Upon internalization through endocytic vesicles, its fluorescence can be tracked, providing a direct readout of endocytic activity.

This compound is a fluorinated analog of fluorescein (B123965), offering significant advantages for live-cell imaging. It is more photostable than fluorescein and its fluorescence is largely independent of pH in the physiological range (pKa ≈ 4.7).[1][2] This is a critical feature, as the pH within endosomes acidifies during their maturation, a change that can affect the fluorescence of pH-sensitive dyes.

Key Properties of this compound:

| Property | Value | Reference |

| Excitation Maximum | ~496 nm | [1] |

| Emission Maximum | ~524 nm | [1] |

| pKa | ~4.7 | [1][2] |

| Molecular Weight | ~1086 g/mol | [2] |

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of Endocytosis

This protocol outlines the steps for labeling the plasma membrane of live cells with this compound and subsequently imaging its internalization.

Materials:

-

This compound (Oregon Green™ 488 DHPE)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

-

Cultured cells on glass-bottom dishes or chamber slides

-

Fluorescence microscope equipped with a 488 nm laser line, appropriate filters, and an environmental chamber (37°C, 5% CO2)

Procedure:

-

Prepare a Stock Solution of this compound:

-

Dissolve this compound in DMSO to a final concentration of 1 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

Labeling the Plasma Membrane:

-

Warm the live-cell imaging medium to 37°C.

-

Prepare a working solution of this compound by diluting the 1 mM stock solution in the pre-warmed imaging medium to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

-

Add the this compound working solution to the cells and incubate for 10-15 minutes at 37°C.

-

-

Imaging Endocytosis:

-

After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove excess probe from the cell surface.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber.

-

Acquire images using a 488 nm excitation source and a standard FITC/GFP emission filter.

-

To observe the dynamics of endocytosis, perform time-lapse imaging, capturing images every 1-5 minutes for a period of 30-60 minutes.

-

Protocol 2: Co-localization with Endocytic Pathway Markers

To identify the specific endocytic pathways involved in the uptake of this compound, co-localization studies with known markers can be performed.

Materials:

-

Cells labeled with this compound (as described in Protocol 1)

-

Fluorescently-labeled markers for specific endocytic pathways (e.g., Alexa Fluor™ 568-labeled Transferrin for clathrin-mediated endocytosis, Alexa Fluor™ 594-labeled Cholera Toxin Subunit B for caveolae-mediated endocytosis)

-

Antibodies against endosomal markers (e.g., anti-Rab5 for early endosomes, anti-Rab7 for late endosomes) and corresponding fluorescently-labeled secondary antibodies.

Procedure for Co-localization with a Fluorescent Ligand (e.g., Transferrin):

-

Follow steps 1-3 of Protocol 1 to label cells with this compound.

-

During the final 10-15 minutes of the this compound incubation, add the fluorescently-labeled transferrin to the medium at a final concentration of 25-50 µg/mL.

-

Wash the cells as described in Protocol 1.

-

Image the cells using appropriate laser lines and filters for both this compound (green channel) and the chosen marker (e.g., red channel for Alexa Fluor™ 568).

-

Analyze the merged images for co-localization (yellow puncta), which indicates that this compound is being internalized via the same pathway as transferrin.

Procedure for Immunofluorescence Co-localization with Endosomal Markers:

-

Label cells with this compound and allow for internalization for the desired time (e.g., 5-30 minutes).

-

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with the primary antibody (e.g., anti-Rab5) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 594-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS and mount the coverslip.

-

Image and analyze for co-localization.

Data Presentation

Quantitative analysis of this compound uptake can provide insights into the rate and extent of endocytosis under different experimental conditions. The following table presents illustrative data on the uptake of fluorescently labeled nanoparticles in different cell lines, which can serve as a template for presenting data from this compound experiments.

Table 1: Illustrative Quantitative Uptake of Fluorescent Nanoparticles in Different Cell Lines

| Cell Line | Endocytic Pathway Marker | Mean Fluorescence Intensity (Arbitrary Units) after 1 hour | Percentage of Positive Cells |

| HeLa | Transferrin (Clathrin-mediated) | 15,234 ± 1,287 | 85% |

| Cholera Toxin B (Caveolae-mediated) | 4,567 ± 512 | 30% | |

| A549 | Transferrin (Clathrin-mediated) | 10,876 ± 954 | 72% |

| Cholera Toxin B (Caveolae-mediated) | 8,943 ± 765 | 58% | |

| J774A.1 | Dextran (Macropinocytosis) | 25,432 ± 2,134 | 95% |

Note: This table is for illustrative purposes and the data presented is not specific to this compound.

Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Monitoring Vesicle Acidification using FG 488 DHPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE (FluoGlow™ 488 DHPE), also known as Oregon Green™ 488 DHPE, is a lipophilic, pH-sensitive fluorescent probe ideal for monitoring the acidification of various vesicles, including endosomes, lysosomes, and reconstituted proteoliposomes. As a derivative of the Oregon Green™ 488 fluorophore, this compound exhibits superior photostability and a lower pKa compared to traditional fluorescein-based probes, making it particularly well-suited for studying acidic environments. Its fluorescence intensity is quenched in acidic conditions, providing a robust method for real-time measurement of intravesicular pH changes. These characteristics make this compound an invaluable tool for studying proton transport, the activity of vesicular pumps and transporters, and for screening potential inhibitors in drug discovery.

Product Information

| Property | Value |

| Synonyms | Oregon Green™ 488 DHPE |

| Molecular Formula | C₅₈H₈₂F₂NO₁₄P |

| Molecular Weight | 1085.25 g/mol |

| Excitation Wavelength (λex) | ~496 nm |

| Emission Wavelength (λem) | ~524 nm |

| pKa (in lipid environment) | ~6.1 |

Data Presentation

pH-Dependent Fluorescence of this compound

The fluorescence emission of this compound is highly dependent on the surrounding pH. As the environment becomes more acidic, the fluorescence intensity of the probe decreases. The pKa of this compound when embedded in a lipid bilayer is approximately 6.1, making it an excellent sensor for pH changes within the physiological range of many acidic organelles.

| pH | Normalized Fluorescence Intensity (%) |

| 8.0 | 100 |

| 7.5 | 98 |

| 7.0 | 92 |

| 6.5 | 75 |

| 6.1 | 50 |

| 5.5 | 25 |

| 5.0 | 10 |

| 4.5 | 5 |

Note: This table represents typical data and may vary depending on the specific lipid composition of the vesicles and buffer conditions. A standard curve should be generated for each experimental setup.

Experimental Protocols

Protocol 1: Bulk Vesicle Acidification Assay

This protocol describes the measurement of acidification in a population of vesicles, such as proteoliposomes reconstituted with a proton pump.

Materials:

-

This compound

-

Lipids (e.g., POPC, POPG, Cholesterol)

-

Buffer A (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

-

Flux Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

ATP solution

-

Valinomycin (K

Application Notes and Protocols for FG 488 DHPE in Supported Lipid Bilayer Experiments

For Researchers, Scientists, and Drug Development Professionals